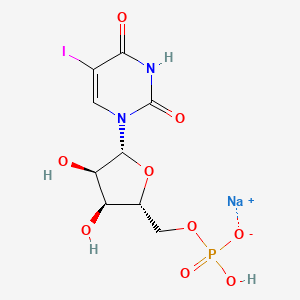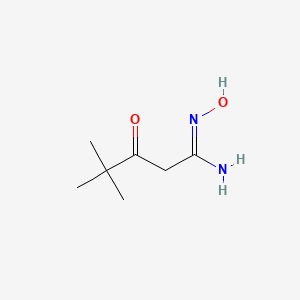
L-Propoxyphene-D5 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Propoxyphene-D5 hydrochloride: is a deuterated form of L-Propoxyphene, a synthetic opioid analgesic. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for researchers to study the pharmacokinetics and metabolism of propoxyphene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Propoxyphene-D5 hydrochloride involves the incorporation of deuterium into the propoxyphene molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form an aminoketone.
Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to produce an amino alcohol.
Esterification: The amino alcohol is esterified with propionic anhydride to form the final product, L-Propoxyphene-D5 hydrochloride.
Industrial Production Methods: Industrial production of L-Propoxyphene-D5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: L-Propoxyphene-D5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propoxyphene derivatives.
Aplicaciones Científicas De Investigación
L-Propoxyphene-D5 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of propoxyphene in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to understand its effects and potential therapeutic uses.
Industry: Utilized in the development of new synthetic methods and the production of deuterated compounds for research purposes
Mecanismo De Acción
L-Propoxyphene-D5 hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound’s analgesic effect is due to its interaction with these receptors, leading to pain relief .
Comparación Con Compuestos Similares
Levopropoxyphene: An optical isomer of propoxyphene with antitussive effects but minimal analgesic activity.
Dextropropoxyphene: The dextro-isomer of propoxyphene, which has significant analgesic effects and is commonly used in pain management.
Uniqueness: L-Propoxyphene-D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of propoxyphene and its derivatives.
Propiedades
Fórmula molecular |
C22H30ClNO2 |
|---|---|
Peso molecular |
381.0 g/mol |
Nombre IUPAC |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
Clave InChI |
QMQBBUPJKANITL-HYOVGAQCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
SMILES canónico |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)


![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)








![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)
